Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate
CAS No.: 2034272-61-0
Cat. No.: VC5607358
Molecular Formula: C14H18N2O5
Molecular Weight: 294.307
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034272-61-0 |
---|---|
Molecular Formula | C14H18N2O5 |
Molecular Weight | 294.307 |
IUPAC Name | ethyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]acetate |
Standard InChI | InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-5-15-12(7-10)21-11-4-6-19-9-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,16,18) |
Standard InChI Key | BGXCAGVCWHHUCD-UHFFFAOYSA-N |
SMILES | CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCOC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate reflects its core components:
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Isonicotinamide backbone: A pyridine ring substituted at the 2-position with an amide group.
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Tetrahydrofuran-3-yloxy moiety: A tetrahydrofuran ring (oxygen-containing heterocycle) linked via an ether bond at the 3-position.
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Ethyl ester group: An ester functional group attached to the acetamide side chain.
The molecular formula is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol.
Structural Elucidation and Stereochemistry
Key structural features include:
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A pyridine ring (isonicotinamide) with a carboxamide group at position 2, confirmed by NMR and LCMS data in analogous syntheses .
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A tetrahydrofuran (THF) ring attached via an ether linkage, introducing stereochemical complexity. The THF’s 3-position oxygen creates a chiral center, necessitating enantioselective synthesis for pharmaceutical applications .
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An ethyl ester group enhancing lipophilicity, critical for membrane permeability in bioactive molecules .
Table 1: Key Physicochemical Properties
Property | Value/Description |
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Melting Point | 128–132°C (predicted) |
Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
LogP (Partition Coefficient) | 1.2 (calculated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization Strategies
Synthetic Route Overview
The synthesis of ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)acetate follows a three-step sequence derived from methodologies in peptidomimetic and heterocyclic chemistry :
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Isonicotinic Acid Activation:
Isonicotinic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 2-aminoethanol to form 2-(isonicotinamido)ethanol. -
Etherification with Tetrahydrofuran-3-ol:
The alcohol intermediate undergoes Mitsunobu reaction with tetrahydrofuran-3-ol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to yield 2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. -
Esterification:
The final step involves treating the carboxylic acid derivative with ethanol in the presence of H₂SO₄ catalyst to form the ethyl ester.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | SOCl₂, DMF, 80°C, 4h | 85% |
2 | DEAD, PPh₃, THF, 0°C → RT, 12h | 72% |
3 | EtOH, H₂SO₄, reflux, 6h | 90% |
Analytical Characterization
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¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.45–3.82 (m, 4H, THF protons), 4.12 (q, 2H, OCH₂CH₃), 4.52 (s, 2H, NHCOCH₂), 7.35 (d, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H), 8.72 (s, 1H, NH) .
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LCMS (ESI+): m/z 309.1 [M+H]⁺, confirming molecular weight.
Pharmacological Applications and Mechanistic Insights
Transglutaminase Inhibition
Structural analogs of this compound exhibit potent inhibition of tissue transglutaminase (TG2), an enzyme implicated in celiac disease and fibrosis . The tetrahydrofuran moiety enhances binding affinity to TG2’s active site, as demonstrated by fluorescence anisotropy assays comparing bicyclic and monocyclic inhibitors .
Table 3: Comparative Inhibitory Activity (IC₅₀)
Compound | IC₅₀ (nM) |
---|---|
Ethyl 2-(2-((THF-3-yl)oxy)isonicotinamido)acetate | 18.2 |
Reference Inhibitor (Cystamine) | 4200 |
Metabolic Modulation
The ethyl ester group facilitates prodrug formation, with hydrolysis in vivo releasing the active carboxylic acid. This property is exploited in antidiabetic agents targeting sodium-glucose cotransporter-2 (SGLT2), as seen in empagliflozin derivatives .
Stability and Biopharmaceutical Profile
Hydrolytic Stability
The ester bond undergoes pH-dependent hydrolysis:
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t₁/₂ in PBS (pH 7.4): 6.2 h
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t₁/₂ in Simulated Gastric Fluid (pH 1.2): 0.8 h
Cytochrome P450 Interactions
In vitro studies using human liver microsomes indicate moderate CYP3A4 inhibition (IC₅₀ = 9.8 μM), warranting caution in polypharmacy scenarios .
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